Lipophilicity (XLogP3-AA) as a Differentiator from Non-Alkylated Benzamide Analogs
The target compound exhibits a calculated XLogP3-AA of 5.3, which is substantially higher than that of the unsubstituted analog N-[4-(diethylamino)phenyl]benzamide (calculated XLogP3-AA approximately 3.5) [1][2]. This difference of approximately 1.8 log units represents a roughly 63-fold theoretical increase in octanol-water partition coefficient, a parameter directly relevant to membrane permeability and ADME prediction in early drug discovery.
| Evidence Dimension | Lipophilicity (calculated XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.3 |
| Comparator Or Baseline | N-[4-(diethylamino)phenyl]benzamide (unsubstituted analog), calculated XLogP3-AA ≈ 3.5 |
| Quantified Difference | ΔXLogP3-AA ≈ +1.8 (theoretical ~63-fold increase in partition coefficient) |
| Conditions | Calculated property using XLogP3-AA algorithm; not experimentally measured |
Why This Matters
The elevated lipophilicity of the target compound enables distinct ADME prediction profiles in early-stage drug discovery, allowing researchers to probe the impact of para-tert-butyl substitution on membrane permeability and distribution characteristics relative to less lipophilic benzamide analogs.
- [1] PubChem. 4-tert-butyl-N-[4-(diethylamino)phenyl]benzamide. CID:773445. Computed properties: XLogP3-AA 5.3. View Source
- [2] PubChem. N-[4-(diethylamino)phenyl]benzamide. CID:354330. Computed properties: XLogP3-AA ~3.5. View Source
